molecular formula C14H11N3O B14195115 1-Amino-3-phenylquinoxalin-2(1H)-one CAS No. 831218-69-0

1-Amino-3-phenylquinoxalin-2(1H)-one

Cat. No.: B14195115
CAS No.: 831218-69-0
M. Wt: 237.26 g/mol
InChI Key: PRLZHSVPTXYOJS-UHFFFAOYSA-N
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Description

1-Amino-3-phenylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-phenylquinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with benzil or its derivatives under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetic acid, often requiring heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-phenylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

1-Amino-3-phenylquinoxalin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its potential biological activities.

    Biological Studies: The compound can be used in studies to understand its effects on various biological pathways and targets.

    Materials Science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-Amino-3-phenylquinoxalin-2(1H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, affecting various cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2-Phenylquinoxaline: A similar compound with a phenyl group at the 2-position.

    3-Aminoquinoxaline: A compound with an amino group at the 3-position.

Uniqueness

1-Amino-3-phenylquinoxalin-2(1H)-one is unique due to the presence of both an amino group and a phenyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other quinoxaline derivatives.

Properties

CAS No.

831218-69-0

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

1-amino-3-phenylquinoxalin-2-one

InChI

InChI=1S/C14H11N3O/c15-17-12-9-5-4-8-11(12)16-13(14(17)18)10-6-2-1-3-7-10/h1-9H,15H2

InChI Key

PRLZHSVPTXYOJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)N

Origin of Product

United States

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